molecular formula C12H8Cl2OS2 B13670224 S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate

S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate

Cat. No.: B13670224
M. Wt: 303.2 g/mol
InChI Key: ZKGVNZUFXXVSAL-UHFFFAOYSA-N
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Description

S-(2-Chlorophenyl) 2-Chlorobenzenesulfinothioate is a sulfur-containing organochlorine compound characterized by a sulfinothioate functional group (–S(O)S–) linked to two distinct 2-chlorophenyl moieties.

Properties

Molecular Formula

C12H8Cl2OS2

Molecular Weight

303.2 g/mol

IUPAC Name

1-chloro-2-(2-chlorophenyl)sulfinylsulfanylbenzene

InChI

InChI=1S/C12H8Cl2OS2/c13-9-5-1-3-7-11(9)16-17(15)12-8-4-2-6-10(12)14/h1-8H

InChI Key

ZKGVNZUFXXVSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SS(=O)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate typically involves the reaction of 2-chlorobenzenesulfinyl chloride with 2-chlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinothioate linkage. The reaction is usually conducted at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in studying reaction mechanisms involving sulfinothioates.

Biology and Medicine: In biological research, this compound can be used to study the effects of organosulfur compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of S-(2-chlorophenyl) 2-Chlorobenzenesulfinothioate involves its interaction with nucleophiles and electrophiles. The sulfinothioate group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Use/Activity Reference
S-(2-Chlorophenyl) 2-Chlorobenzenesulfinothioate C₁₂H₈Cl₂O₂S₂ Sulfinothioate, 2-chlorophenyl Hypothesized pesticidal/antimicrobial
S-((2-Chlorophenyl)methyl) diethylcarbamothioate (Orbencarb) C₁₂H₁₆ClNO₂S Carbamothioate, 2-chlorophenyl Herbicide (rice field weed control)
S-((4-Chlorophenyl)methyl) diethylcarbamothioate (Thiobencarb) C₁₂H₁₆ClNO₂S Carbamothioate, 4-chlorophenyl Herbicide (broadleaf weed control)
S-(((2-Chlorophenyl)(1-oxybutyl)amino)methyl) O,O-dimethyl phosphorodithioate (Fosmethilan) C₁₃H₂₀ClNO₃PS₂ Phosphorodithioate, 2-chlorophenyl Insecticide (acaricidal activity)
S-(((4-Chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate (Carbophenothion) C₁₁H₁₅ClO₂PS₃ Phosphorodithioate, 4-chlorophenyl Acaricide, insecticide

Key Findings:

Functional Group Influence: Sulfinothioates (e.g., the target compound) exhibit distinct electronic properties compared to phosphorodithioates (e.g., Fosmethilan, Carbophenothion) due to differences in central atom electronegativity (S vs. P). This affects hydrolysis rates and interaction with biological targets . Carbamothioates (e.g., Orbencarb, Thiobencarb) feature a thiocarbamate linkage (–N–C(S)–O–), which enhances soil persistence and selective herbicidal activity compared to sulfinothioates .

Substituent Position Effects: Compounds with 2-chlorophenyl groups (e.g., Orbencarb, Fosmethilan) often display higher lipophilicity and membrane permeability than their 4-chlorophenyl analogs (e.g., Thiobencarb), influencing bioavailability and environmental mobility . The 4-chlorophenyl moiety in Thiobencarb and Carbophenothion improves stability against oxidative degradation, extending field efficacy .

Biological Activity: Phosphorodithioates (e.g., Carbophenothion) target acetylcholinesterase in pests, whereas carbamothioates (e.g., Orbencarb) inhibit lipid biosynthesis in weeds. The target sulfinothioate’s mechanism remains speculative but may involve thiol-mediated redox interactions .

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